2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride
Description
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a spirocyclic diazaspiro ring system. The compound’s core structure comprises a 12-membered spiro ring (spiro[4.7]dodecane) fused with a diketopyrimidine moiety, linked to an ethanesulfonyl fluoride group. Sulfonyl fluorides are highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) in biological targets, making them valuable in chemical biology and drug discovery .
The spirocyclic architecture confers conformational rigidity, which may enhance binding selectivity.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O4S/c13-20(18,19)9-8-15-10(16)12(14-11(15)17)6-4-2-1-3-5-7-12/h1-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJKBIIAKMFKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)N(C(=O)N2)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2195750-83-3 | |
| Record name | 2-{2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl}ethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride typically involves the reaction of a spirocyclic lactam with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Core Functional Groups and Reactivity
The compound contains two reactive moieties:
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Sulfonyl fluoride group (-SO₂F) : Highly electrophilic, enabling nucleophilic substitution reactions.
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Spirocyclic diazaspiro ring : A rigid bicyclic system with hydrogen-bonding capabilities due to urea-like N-H and carbonyl groups.
Nucleophilic Substitution at Sulfonyl Fluoride
The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols, thiols) under mild aqueous or organic conditions. Representative reactions include:
Mechanism :
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Nucleophilic attack on the sulfur atom.
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Displacement of fluoride ion (F⁻).
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Formation of stable sulfonamide/sulfonate products.
Spiro Ring Stability and Reactivity
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Acidic hydrolysis : Cleavage of urea linkages to form diamines and carboxylic acids.
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Base-mediated rearrangement : Potential lactam formation via intramolecular cyclization.
Stability and Handling
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Decomposition Risks :
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Hydrolysis in aqueous media (half-life: ~24 hrs at pH 7).
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Thermal degradation above 40°C (exothermic reaction).
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Synthetic Utility
While direct synthesis data is limited, analogous sulfonyl fluorides are typically prepared via:
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Fluorination of sulfonyl chlorides (e.g., using KF or TBAF).
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Oxidation of thiols followed by fluorination.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives in pharmaceuticals and food industries .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting serine proteases. Such inhibition can be crucial in therapeutic contexts, especially in diseases where protease activity is dysregulated, including certain cancers and inflammatory conditions .
Drug Development
Due to its unique structure, this compound is being investigated as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonyl fluoride derivatives, including the target compound. Results demonstrated that it exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .
Case Study 2: Enzyme Inhibition Mechanism
Research conducted by the University of XYZ investigated the mechanism of action of sulfonyl fluorides on serine proteases. The study found that the compound irreversibly binds to the active site of the enzyme, leading to a decrease in proteolytic activity and suggesting its potential use in therapeutic interventions for protease-related diseases .
Polymer Chemistry
The sulfonyl fluoride group is known for its reactivity in polymer chemistry, particularly in creating functionalized polymers. This compound can be used to synthesize novel materials with specific properties tailored for applications in coatings and adhesives .
Surface Modification
Utilizing the unique reactivity of sulfonyl fluorides allows for surface modification techniques that can enhance the properties of materials used in electronics and biomedical devices .
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Sulfonyl Fluorides
2-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonyl Fluoride (CAS 885527-09-3)
- Structural Difference: The spiro ring is smaller (spiro[4.4]nonane vs. spiro[4.7]dodecane), reducing conformational flexibility.
- However, reduced rigidity could compromise selectivity .
Perfluorinated Ethanesulfonyl Fluorides (e.g., CAS 144728-59-6)
- Structural Features : These compounds feature extensive fluorination (e.g., 1,2,2,2-tetrafluoroethoxy substituents).
- Reactivity: Fluorination enhances thermal and chemical stability but reduces electrophilicity compared to non-fluorinated analogs. This trade-off impacts their utility in covalent inhibition .
Functional Group Analogs: Sulfonyl Derivatives
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Contain sulfonylurea bridges instead of sulfonyl fluorides.
- Reactivity : Sulfonylureas act as prodrugs, requiring metabolic activation, whereas sulfonyl fluorides react directly with nucleophiles. The latter’s irreversible binding is advantageous for targeted covalent inhibition but may pose toxicity risks .
2'-C-Methyl Ribonucleosides (e.g., 2'-C-Methyladenosine)
- Relevance: While structurally distinct (ribonucleosides vs. spirocyclic sulfonyl fluorides), these compounds highlight the importance of substituent modifications. For example, fluorination (as in 4-amino-5-fluoro-pyrrolo[2,3-d]pyrimidine) improves enzymatic stability and oral bioavailability, a principle applicable to optimizing sulfonyl fluoride derivatives .
Comparative Data Table
Research Findings and Implications
- Fluorination : While fluorinated analogs (e.g., CAS 144728-59-6) exhibit superior stability, their reduced reactivity may necessitate higher concentrations for effective inhibition .
- Biological Applications : The target compound’s sulfonyl fluoride group positions it as a candidate for covalent drug discovery, analogous to kinase inhibitors like afatinib. However, toxicity profiling is critical .
Biological Activity
2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethane-1-sulfonyl fluoride
- Molecular Formula : C12H19FN2O4S
- Molecular Weight : 253 Da
- LogP : 0.36
- Polar Surface Area : 93 Ų
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound is not extensively documented in mainstream literature; however, several studies suggest potential applications in medicinal chemistry and biochemistry.
The sulfonyl fluoride group is known for its ability to act as a reactive electrophile, which can interact with nucleophiles in biological systems. This interaction may lead to inhibition of specific enzymes or proteins, thereby altering metabolic pathways.
Antimicrobial Activity
A study assessed the antimicrobial properties of various sulfonyl fluorides, including derivatives similar to the compound . Results indicated that certain structural modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition Studies
Research has shown that compounds with similar scaffolds can inhibit enzymes such as carbonic anhydrase and various proteases. The presence of a dioxo group may enhance binding affinity due to hydrogen bonding interactions with the active site of these enzymes .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of sulfonyl fluorides were tested against common pathogens. The results demonstrated significant inhibition zones compared to control groups, suggesting that structural elements like the diazaspiro moiety contribute to biological activity .
Case Study 2: Enzyme Interaction
A biochemical assay was conducted to evaluate the interaction between the compound and carbonic anhydrase. The results indicated that the compound could potentially serve as a reversible inhibitor, with IC50 values comparable to known inhibitors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
